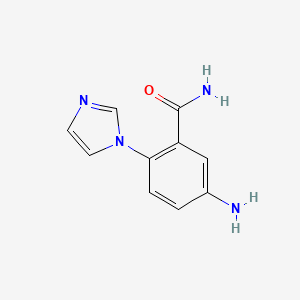

5-amino-2-(1H-imidazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-2-(1H-imidazol-1-yl)benzamide is a heterocyclic aromatic compound that features both an imidazole ring and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide typically involves the reaction of 2-aminobenzamide with imidazole under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Imidazole Derivatives

In search result , multiple imidazole derivatives (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide) were synthesized via condensation reactions. Key steps include:

-

Reaction Conditions : Heating at 70–75°C in ethanol or methanol with amines (e.g., 2-chloroaniline).

-

Key Reagents : Ethanol, methanol, aniline derivatives, and sulfuric acid for precipitation.

-

Purification : Recrystallization in ethanol or methanol followed by ice-cold water filtration.

These methods suggest that 5-amino-2-(1H-imidazol-1-yl)benzamide could be synthesized via amide bond formation between a benzamide precursor and an imidazolyl moiety.

Triazole-to-Imidazole Modifications

Search result highlights that replacing triazole with imidazole in heterocyclic compounds can alter bioactivity. For example:

-

Structure–Activity Relationship : Substituents on the heterocycle (e.g., methyl, nitro groups) significantly impact potency.

-

Metabolic Stability : Modifications at para-positions of benzyl rings improved metabolic stability, suggesting similar strategies could apply to imidazole derivatives.

FTIR and NMR Data

From search result , imidazole derivatives exhibit characteristic spectral features:

-

FTIR :

-

¹H NMR :

Example Spectral Data Table

Cytotoxicity and SAR

Search result demonstrates that substituents on heterocycles significantly influence biological activity:

-

Key Observations :

SAR Trends

| Modification | Impact on Activity | Example Compounds |

|---|---|---|

| Bulky Lipophilic Groups | Improved potency (e.g., IC₅₀ = 2.38–3.77 µM) | 5l (1,1′-biphenyl) |

| Electron-Donating Groups | Reduced activity | Unsubstituted analogs |

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that 5-amino-2-(1H-imidazol-1-yl)benzamide exhibits significant anticancer properties. It has been shown to inhibit various tyrosine kinases, which are crucial in the signaling pathways of cancer cells. For instance, compounds structurally related to this benzamide have demonstrated effectiveness against leukemia by targeting receptors such as PDGF-R, Flt3, and VEGF-R .

In a study evaluating novel benzimidazole derivatives, the compound was noted for its antiproliferative effects on several cancer cell lines, including pancreatic adenocarcinoma and chronic myeloid leukemia . The mechanism of action appears to involve direct interaction with nucleic acids, suggesting a potential for further development in cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives based on its structure were synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of this pathogen . These findings suggest that this compound could be a candidate for developing new antitubercular agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

These case studies highlight the compound's versatility and potential across various therapeutic areas.

Mécanisme D'action

The mechanism of action of 5-amino-2-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-aminobenzimidazole

- 5-nitro-2-(1H-imidazol-1-yl)benzamide

- 2-(1H-imidazol-1-yl)benzamide

Uniqueness

5-amino-2-(1H-imidazol-1-yl)benzamide is unique due to the presence of both an amino group and an imidazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in chemical synthesis .

Activité Biologique

5-Amino-2-(1H-imidazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring and an amino group attached to a benzamide structure. This configuration is conducive to interactions with various biological targets, including enzymes and receptors.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antiviral effects. It has shown potential in inhibiting microbial growth by interfering with essential enzymes involved in cell metabolism .

- Anticancer Potential : The compound is being studied for its ability to inhibit kinases involved in cancer progression. Its mechanism includes binding to specific enzymes, thereby modulating their activity, which can lead to reduced cancer cell proliferation.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of various enzymes, particularly kinases, which are crucial in signaling pathways related to cell growth and survival. For example, it has been shown to inhibit certain kinases involved in cancer cell signaling.

- Microbial Interaction : Its antimicrobial effects may result from disrupting bacterial cell membranes and inhibiting essential metabolic enzymes.

- Neuroprotection : Preliminary studies suggest that it may act as a positive allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), providing neuroprotective effects in models of traumatic brain injury (TBI) .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines with IC50 values indicating significant potency against specific cancer types. For instance, it showed promising results against BCR-ABL-positive leukemia cells, suggesting its potential as a therapeutic agent in oncology .

- Microbial Efficacy : A study focusing on its antimicrobial properties revealed that the compound effectively reduced the viability of various bacterial strains, supporting its use as a potential treatment for infections.

Propriétés

IUPAC Name |

5-amino-2-imidazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-1-2-9(8(5-7)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFYGVCMEJKGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.